2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile
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Overview
Description
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile is a complex organic compound that features both an indole and an oxadiazole ring. The indole ring is a common structure in many natural and synthetic compounds, known for its biological activity. The oxadiazole ring, on the other hand, is a five-membered heterocycle containing nitrogen and oxygen atoms, which is often found in pharmaceuticals and agrochemicals due to its diverse biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yielding reactions and scalable processes, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The oxadiazole ring, due to its electron-rich nature, can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and exhibit similar biological activities.
Benzophenone Hydrazide Derivatives: These compounds share the hydrazide moiety and are used in similar synthetic routes.
Uniqueness
What sets 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetonitrile apart is its unique combination of the indole and oxadiazole rings, which endows it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application.
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-13-16-17-14(19-13)12-9-10-5-3-4-6-11(10)18(12)8-7-15/h3-6,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLZDYTYYWJDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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